2,2,2-Trichloroethylene platinum(II)

Content Navigation

CAS Number

Product Name

IUPAC Name

Molecular Formula

Molecular Weight

InChI

InChI Key

SMILES

Synonyms

Canonical SMILES

Synthesis and Characterization:

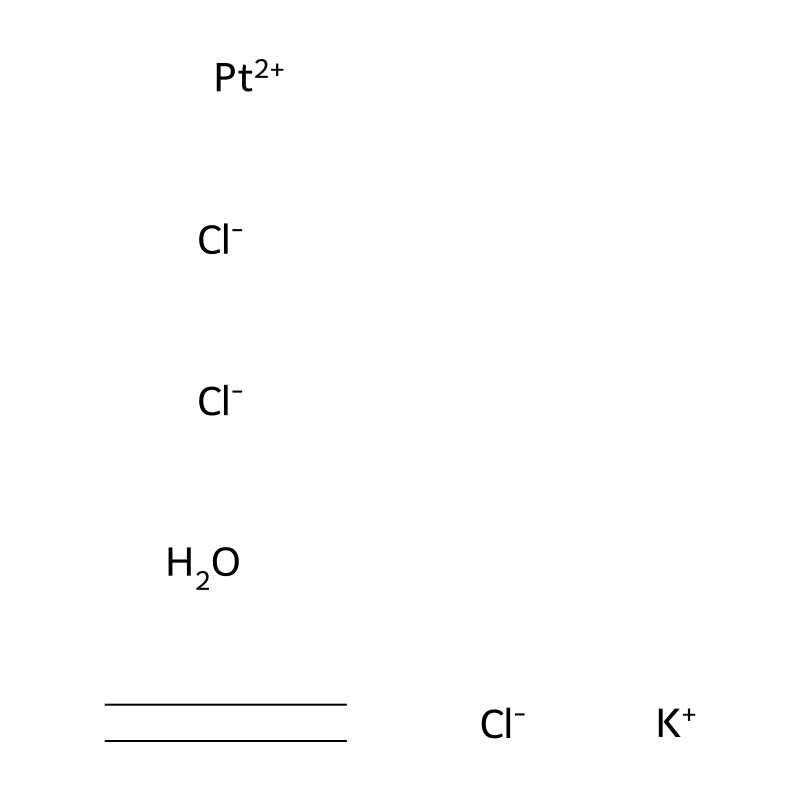

,2,2-Trichloroethylene platinum(II) is a coordination complex synthesized by reacting potassium tetrachloroplatinate(II) (K₂PtCl₄) with 2,2,2-trichloroethylene (C₂HCl₃) in a suitable solvent, typically acetonitrile (CH₃CN). The resulting product is often characterized using various techniques, including:

- Nuclear magnetic resonance (NMR) spectroscopy: This method helps determine the molecular structure by identifying the types and positions of atoms within the molecule.

- Infrared (IR) spectroscopy: This technique provides information about the functional groups present in the molecule by analyzing the vibrational frequencies of its bonds.

Potential Applications:

Research suggests that 2,2,2-trichloroethylene platinum(II) might hold potential in several areas, although further investigation is needed:

- Catalysis: Studies indicate the compound's ability to act as a catalyst for various organic reactions, such as the hydrogenation of alkenes and the dehydrogenation of alkanes.

- Material Science: Research explores the potential application of 2,2,2-trichloroethylene platinum(II) in the development of new materials with specific electrical or optical properties. However, specific applications are yet to be established.

2,2,2-Trichloroethylene platinum(II), also known as potassium trichloro(ethylene)platinate(II) hydrate, is a transition metal alkene complex with the chemical formula and a CAS number of 16405-35-9. This compound is characterized by its unique structure, where platinum is coordinated to a trichloroethylene ligand. It is commonly referred to as Zeise's salt, a name derived from its historical significance in organometallic chemistry. The compound has a molecular weight of approximately 386.604 g/mol and exists in solid form, typically appearing as yellow crystals .

The uniqueness of 2,2,2-trichloroethylene platinum(II) lies in its specific coordination to an alkene ligand (trichloroethylene), which influences its reactivity and potential applications compared to other platinum complexes .

Synthesis of 2,2,2-trichloroethylene platinum(II) typically involves the reaction of platinum(II) chloride with trichloroethylene in the presence of potassium salts. The general synthesis can be represented as follows:

- Formation of Platinum Complex:

This reaction produces the desired complex along with hydrochloric acid as a byproduct. The product can then be purified through recrystallization techniques to obtain high-purity samples suitable for further studies .

The primary applications of 2,2,2-trichloroethylene platinum(II) lie within the fields of catalysis and materials science. It serves as a catalyst in various organic reactions due to its ability to facilitate bond formation and cleavage. Moreover, its unique properties make it valuable in the development of new materials and in research involving organometallic chemistry .

Interaction studies involving 2,2,2-trichloroethylene platinum(II) often focus on its behavior in biological systems and its reactivity with other chemical species. These studies help elucidate how this compound interacts with biomolecules such as proteins and nucleic acids. Understanding these interactions is crucial for assessing its potential as a therapeutic agent and for exploring its environmental impact .

Several compounds share structural or functional similarities with 2,2,2-trichloroethylene platinum(II). Below is a comparison highlighting its uniqueness:

| Compound Name | Formula | Key Features | ||||||||||||||||||||||||

|---|---|---|---|---|---|---|---|---|---|---|---|---|---|---|---|---|---|---|---|---|---|---|---|---|---|---|

| Zeise's Salt | K[(C₂H₄)PtCl₃] | The original term for potassium trichloro(ethylene)platinate(II); used historically in organometallic chemistry. | ||||||||||||||||||||||||

| Platinum(II) Chloride | PtCl₂ | A simpler platinum complex without alkene coordination; widely used in various

The discovery of 2,2,2-trichloroethylene platinum(II) is rooted in the 19th-century breakthroughs of William Christopher Zeise, who synthesized the first organometallic compound, Zeise’s salt (K[PtCl₃(C₂H₄)]·H₂O), in 1827. While Zeise’s salt utilized ethylene as the olefin ligand, the substitution of ethylene with trichloroethylene emerged later as chemists explored ligand modifications to tune reactivity. The trichloroethylene variant was first reported in the mid-20th century, with its synthesis detailed in studies leveraging potassium tetrachloroplatinate(II) (K₂PtCl₄) and trichloroethylene in acetonitrile. Key Historical Milestones:

Relationship to Zeise’s Salt2,2,2-Trichloroethylene platinum(II) shares a structural kinship with Zeise’s salt but differs in ligand composition and electronic effects: The trichloroethylene ligand’s electron-withdrawing chlorine atoms increase the ligand’s σ-donor strength while reducing π-backbonding, altering redox properties and catalytic activity compared to Zeise’s salt. Evolution of Platinum-Olefin Complex ChemistryThe development of platinum-olefin complexes progressed through three phases:

Significance in Organometallic Chemistry Development2,2,2-Trichloroethylene platinum(II) exemplifies key principles in organometallic chemistry:

Chemical Formula and Molecular IdentificationEmpirical Formula (C₂H₆Cl₃KOPt)The compound 2,2,2-Trichloroethylene platinum(II), commonly known as Zeise's salt, possesses the empirical formula C₂H₆Cl₃KOPt [2]. This formula represents the complete composition including the potassium counterion and the hydrate water molecule, reflecting the true stoichiometric composition of the crystalline compound [3]. The molecular formula can also be expressed as K[PtCl₃(C₂H₄)]·H₂O, which more clearly illustrates the coordination complex structure with the platinum center coordinated to three chloride ligands and one ethylene molecule [9] [10]. CAS Registry Numbers (16405-35-9, 123334-22-5)Systematic NomenclatureAccording to International Union of Pure and Applied Chemistry nomenclature rules for coordination compounds, the systematic name is potassium trichloro(ethylene)platinate(II) hydrate [2] [9]. Alternative systematic names include potassium trichloro(ethene)platinate(II) monohydrate and platinate(1-), trichloro(eta2-ethene)-, potassium [6] [10]. The nomenclature follows standard coordination chemistry conventions where the anionic complex is named with the metal in the platinate form, indicating the negative charge of the coordination sphere [33] [37]. Structural CharacteristicsSquare Planar GeometryThe platinum(II) center in 2,2,2-Trichloroethylene platinum(II) adopts a square planar geometry, which is characteristic of d⁸ transition metal complexes [9] [18]. The square planar arrangement consists of three chloride ligands and one ethylene ligand positioned around the platinum atom in a planar configuration [12] [15]. This geometry is consistent with the strong field nature of the ligands and the d⁸ electronic configuration of platinum(II) [17] [19]. Coordination EnvironmentThe coordination environment around the platinum center features three chloride ions occupying three coordination sites and one ethylene molecule coordinated in an eta-2 (η²) fashion [9]. The ethylene ligand coordinates through both carbon atoms simultaneously, forming a three-membered metallacycle with the platinum atom [15] [21]. The coordination sphere exhibits C₁ symmetry due to the asymmetric arrangement of ligands, with the ethylene molecule positioned approximately perpendicular to the PtCl₃ plane [9] [16]. Bond Lengths and AnglesCrystallographic studies reveal specific bond parameters for the compound. The platinum-chloride bond lengths range from 2.299 to 2.325 Angstroms, while the platinum-carbon distances to the ethylene ligand are approximately 2.14 to 2.15 Angstroms [18] [19]. The platinum-ethylene midpoint distance measures approximately 2.06 Angstroms, indicating strong metal-ligand interaction [15] [20]. The chloride-platinum-chloride bond angles deviate from the ideal 90 degrees due to the steric influence of the ethylene ligand, with typical values ranging from 87 to 93 degrees [18] [30]. Crystal Structure ParametersThe compound crystallizes in the monoclinic crystal system with space group P2₁ [24] [28]. The unit cell parameters are: a = 10.750 ± 0.006 Angstroms, b = 8.405 ± 0.003 Angstroms, c = 4.836 ± 0.002 Angstroms, and β = 97.73 ± 0.06 degrees [24]. The unit cell contains two formula units, and the crystal structure exhibits intermolecular hydrogen bonding between the hydrate water molecules and chloride ligands [12] [28]. The packing arrangement shows layers of complex anions separated by potassium cations and water molecules [24] [25]. Physical PropertiesMolecular Weight and DensityThe molecular weight of 2,2,2-Trichloroethylene platinum(II) hydrate is 386.60 grams per mole [2] [4]. The anhydrous form has a molecular weight of 368.59 grams per mole [23] [25]. The compound exhibits a density of 2.88 grams per milliliter at 25 degrees Celsius [22] [24], reflecting the high atomic mass contribution of the platinum center. The density value is consistent with other platinum coordination compounds and indicates the compact packing of the crystalline material [29] [35].

Solubility CharacteristicsThe compound demonstrates limited solubility in organic solvents, being classified as insoluble in most organic media [23]. In aqueous systems, the compound shows moderate solubility, with the hydrated form being more soluble than the anhydrous material [27]. The solubility behavior is influenced by the ionic nature of the compound and the presence of the potassium counterion [26]. Water-soluble derivatives have been developed for specific applications, demonstrating the potential for structural modifications to enhance solubility properties [27]. Thermal PropertiesThe compound exhibits thermal decomposition rather than melting, with decomposition occurring at 220 degrees Celsius [22] [23]. This decomposition temperature is characteristic of coordination complexes containing volatile ligands such as ethylene [24] [25]. The thermal behavior involves loss of the ethylene ligand and partial decomposition of the coordination sphere at elevated temperatures [11] [29]. The compound shows hygroscopic properties, readily absorbing moisture from the atmosphere due to the presence of the hydrate water molecule [14] [35].

From potassium tetrachloroplatinate(II)The preparation of 2,2,2-trichloroethylene platinum(II) complexes from potassium tetrachloroplatinate(II) represents one of the most established synthetic methodologies. This approach builds upon the foundational work originally developed for Zeise's salt synthesis and has been extensively adapted for trichloroethylene coordination [2]. The reaction typically involves the direct coordination of trichloroethylene to platinum(II) centers in the presence of suitable reaction conditions. Potassium tetrachloroplatinate(II) serves as an ideal starting material due to its stability, commercial availability, and well-characterized reactivity patterns [2] [3]. The compound can be readily prepared from platinum metal through a two-step process involving oxidation to hexachloroplatinate(IV) followed by controlled reduction. The reduction step is particularly critical, as it must be performed under carefully controlled conditions to avoid over-reduction to metallic platinum [4] [5]. The classical synthesis procedure involves dissolving potassium tetrachloroplatinate(II) in an appropriate solvent system, followed by introduction of trichloroethylene under controlled atmosphere conditions. Early methodologies required prolonged reaction times ranging from seven to fourteen days or alternatively employed high-pressure conditions to achieve acceptable conversion rates [6] [7]. The reaction mechanism involves initial ligand displacement from the tetrachloroplatinate anion, followed by coordination of the trichloroethylene ligand in an eta-2 fashion. Temperature control emerges as a critical parameter in these classical syntheses. Reactions conducted at elevated temperatures generally proceed more rapidly but may lead to increased formation of side products or decomposition of the desired complex [2] [8]. The optimal temperature range typically falls between 70-100°C, representing a compromise between reaction rate and product selectivity. Solvent selection plays an equally important role in determining reaction outcome. Aqueous systems are preferred for their ability to solubilize the platinum starting material, while the addition of organic co-solvents can enhance trichloroethylene solubility and coordination kinetics [6]. The most successful solvent combinations involve water-ethanol mixtures with controlled hydrochloric acid concentrations to maintain appropriate solution acidity and prevent platinum precipitation. Ethylene coordination reactionsThe coordination chemistry of ethylene with platinum(II) centers has provided valuable mechanistic insights that directly inform the synthesis of trichloroethylene platinum complexes [9] [10]. Understanding these fundamental coordination processes enables more rational design of synthetic protocols for the target trichloroethylene species. Ethylene coordination to platinum(II) occurs through a well-established mechanism involving initial formation of a weak sigma-coordination complex, followed by strengthening through pi-backbonding interactions [10] [11]. This Dewar-Chatt-Duncanson bonding model explains the stability of platinum-alkene complexes and provides a theoretical framework for predicting reactivity patterns with substituted alkenes such as trichloroethylene. Historical development of ethylene-platinum coordination chemistry began with Zeise's original discovery in 1830, where platinum(IV) chloride was treated with boiling ethanol to form an intermediate species that subsequently reacted with potassium chloride to yield the famous yellow crystals [7] [12]. This pioneering work established many of the fundamental principles still employed in modern synthetic approaches. The reaction kinetics of ethylene coordination have been extensively studied and reveal important mechanistic details relevant to trichloroethylene complex formation [13] [11]. The coordination process typically follows an associative mechanism where the incoming alkene displaces a labile ligand from the platinum coordination sphere. For tetrachloroplatinate precursors, chloride ions serve as the displaced ligands, with the reaction rate depending on both the electron density at the platinum center and the electronic properties of the coordinating alkene. Modern mechanistic studies utilizing advanced spectroscopic techniques have revealed that ethylene coordination involves an initial rapid pre-equilibrium step followed by a slower rearrangement to the final coordinated product [11]. These insights directly translate to trichloroethylene coordination, where the electron-withdrawing nature of the chlorine substituents significantly influences both the initial coordination rate and the stability of the resulting complex. The stereochemical outcomes of ethylene coordination reactions provide additional guidance for trichloroethylene complex synthesis. Coordination typically occurs in a square planar geometry around the platinum center, with the alkene occupying one coordination site in an eta-2 fashion [14]. The remaining coordination sites are occupied by chloride ligands and potentially other ancillary ligands depending on the specific synthetic conditions employed. Modern synthetic approachesContemporary synthetic methodologies for 2,2,2-trichloroethylene platinum(II) preparation have incorporated significant advances in heating technology, process control, and reaction optimization. Microwave-assisted synthesis has emerged as a particularly powerful technique, offering substantial improvements in reaction rates, product yields, and overall process efficiency [6] [15]. The application of microwave heating to platinum complex synthesis represents a paradigm shift from traditional thermal methods. Microwave irradiation provides rapid, uniform volumetric heating that enables precise temperature control and eliminates many of the hot spots and thermal gradients associated with conventional heating methods [6] [16]. This uniform heating profile promotes homogeneous nucleation events and reduces the formation of unwanted side products. A notable breakthrough in microwave-assisted synthesis was reported by Shoemaker and Leadbeater, who developed a rapid protocol for Zeise's salt preparation that serves as a model for related trichloroethylene complexes [6]. Their methodology employs potassium tetrachloroplatinate(II) as the starting material with a 1:1:1 ratio of water, ethanol, and concentrated hydrochloric acid as the solvent system. The reaction is conducted under 50 psi of ethylene pressure at 130°C for 15 minutes, achieving an impressive 89% yield of purified product. The scalability of microwave-assisted approaches has been demonstrated through successful synthesis campaigns ranging from 50 mg to 500 mg of starting material [6]. Larger scale reactions require appropriately sized microwave vessels and may necessitate adjustments to power settings and heating profiles to maintain optimal reaction conditions. The rapid heating rates achievable with microwave technology often eliminate the need for extended reaction times, reducing overall process duration from days to hours or even minutes. Process intensification through continuous flow systems represents another significant advancement in modern synthesis approaches [17]. Continuous stirred tank reactor (CSTR) cascades have been successfully employed for atom-precise platinum cluster synthesis, demonstrating the potential for scaled-up production of platinum complexes with well-defined stoichiometries [17]. These systems offer superior process control, enhanced heat and mass transfer, and the ability to maintain steady-state reaction conditions over extended periods. Advanced analytical monitoring techniques have become integral components of modern synthetic protocols. Real-time spectroscopic methods enable continuous monitoring of reaction progress and facilitate optimization of reaction parameters [18] [19]. These in-situ analytical capabilities are particularly valuable for platinum complex synthesis where reaction intermediates may be unstable or difficult to isolate. The integration of computational chemistry methods with experimental synthesis has provided new insights into reaction mechanisms and enabled more rational design of synthetic conditions [18]. Density functional theory calculations can predict optimal reaction pathways, identify potential side reactions, and guide the selection of reaction conditions to maximize desired product formation. Purification techniquesThe purification of 2,2,2-trichloroethylene platinum(II) complexes requires careful selection of appropriate techniques based on the specific impurities present and the desired final purity level. Multiple purification strategies are typically employed in sequence to achieve the high purity standards required for analytical and catalytic applications [20] [21]. Differential solubility methods form the foundation of most purification protocols. The solubility differences between the desired platinum complex and common impurities such as potassium chloride can be exploited through selective extraction procedures [6]. Acetone extraction has proven particularly effective for removing inorganic salts, as the platinum complex shows good solubility in acetone while potassium chloride remains essentially insoluble [6]. This simple yet effective separation can typically achieve significant purification in a single step. Recrystallization techniques provide an additional level of purification and are essential for obtaining analytical-grade materials [20] [22]. The selection of appropriate recrystallization solvents requires careful consideration of solubility-temperature relationships for both the desired product and potential impurities. Ethanol-based systems have shown particular promise, often in combination with anti-solvents such as diethyl ether to promote controlled crystallization [23] [22]. The development of biphasic solvent systems for direct crystallization represents a significant advancement in purification methodology [20]. These systems employ carefully layered immiscible solvents to create controlled concentration gradients that promote selective crystallization of the desired product at the phase boundary. This approach can eliminate many of the handling steps associated with traditional recrystallization protocols while maintaining high product purity. Column chromatography offers the highest level of purification for small-scale preparations but becomes increasingly challenging at larger scales due to solvent consumption and processing time requirements [24] [25]. Silica gel-based systems with carefully optimized eluent compositions can achieve excellent separations of platinum complexes with very similar properties. Ion-exchange chromatography has also proven valuable, particularly for separating platinum complexes with different charge states or coordination environments [21]. Solvent extraction techniques provide scalable purification options particularly suitable for larger-scale operations [26] [27]. The high selectivity achievable through appropriate choice of extractant and phase conditions makes this approach attractive for industrial applications. Amine-based extractants have shown particular promise for platinum complex purification, offering both high capacity and excellent selectivity [26] [28]. Advanced purification methods incorporating modern separation technologies continue to evolve. Continuous extraction systems and process intensification approaches offer the potential for improved efficiency and reduced solvent consumption compared to traditional batch methods [27]. These technologies are particularly relevant for industrial-scale production where environmental considerations and economic factors become increasingly important. Scale-up considerationsThe transition from laboratory-scale synthesis to larger-scale production of 2,2,2-trichloroethylene platinum(II) complexes involves numerous technical and economic challenges that must be systematically addressed [29] [30]. Scale-up considerations encompass reaction engineering aspects, process safety requirements, environmental compliance, and economic optimization factors. Heat transfer limitations represent one of the most significant challenges in scaling platinum complex synthesis reactions. Laboratory-scale microwave heating provides excellent temperature control and uniform heating profiles, but these advantages become difficult to maintain at larger scales [6] [15]. Industrial-scale processes typically require conventional heating systems with appropriate heat exchanger designs to ensure adequate temperature uniformity throughout large reaction volumes. Pressure control systems become increasingly critical as reaction scales increase, particularly for syntheses involving gaseous reactants such as ethylene or trichloroethylene [6] [30]. Laboratory-scale reactions can employ simple manual pressure regulation, but larger systems require sophisticated automated control systems with appropriate safety interlocks and pressure relief mechanisms. The design of these systems must account for potential pressure surges during rapid heating or cooling cycles. Mass transfer considerations gain prominence at larger scales where mixing efficiency may become limiting [17]. The formation of platinum complexes often involves heterogeneous reaction systems where effective contact between different phases is essential for achieving high conversion rates. Larger-scale reactors require carefully designed agitation systems to ensure adequate mixing while avoiding mechanical stress that could lead to product degradation. Product isolation and purification protocols must be redesigned for larger-scale operations to maintain efficiency and product quality [30] [26]. Techniques such as centrifugation may replace simple filtration, while continuous extraction systems may substitute for batch-wise separations. The selection of appropriate unit operations depends on the specific scale requirements and the physical properties of the products and impurities involved. Solvent recovery and recycling systems become economically essential at industrial scales due to both cost considerations and environmental regulations [30] [26]. Comprehensive solvent management strategies must be developed to minimize waste generation while maintaining process efficiency. This typically involves distillation systems for solvent purification and recycling, along with appropriate treatment systems for any contaminated waste streams. Safety considerations become increasingly complex at larger scales due to the larger quantities of potentially hazardous materials involved [30]. Process safety management systems must be implemented to address risks associated with high-pressure operations, flammable solvents, and toxic platinum compounds. This includes detailed hazard analyses, emergency response procedures, and appropriate containment systems. Environmental compliance requirements impose additional constraints on larger-scale operations [30]. Air emissions control systems may be required for volatile organic compounds, while wastewater treatment systems must be designed to handle platinum-containing waste streams. The economic impact of these environmental protection systems must be factored into overall process economics. Quality control systems must be enhanced to ensure consistent product quality across larger production volumes [30]. This typically involves more sophisticated analytical monitoring systems, statistical process control methods, and comprehensive documentation systems to support regulatory compliance requirements. Dates

Last modified: 08-15-2023

Explore Compound TypesGet ideal chemicals from 750K+ compounds

|